molecular formula C10H23NO5 B1665361 Amino-PEG5-alcohol CAS No. 34188-11-9

Amino-PEG5-alcohol

Cat. No.: B1665361
CAS No.: 34188-11-9
M. Wt: 237.29 g/mol
InChI Key: DEOUHEFHTMMUCM-UHFFFAOYSA-N
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Description

Amino-PEG5-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of chiral amino alcohols using ammonia as the sole amino donor under mild conditions is a topic of interest in organic chemistry and biotechnology .


Molecular Structure Analysis

This compound has a molecular formula of C10H23NO5 and a molecular weight of 237.3 . It contains 38 bonds in total, including 15 non-H bonds, 13 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .


Chemical Reactions Analysis

The amine group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical and Chemical Properties Analysis

This compound is a low-melting solid . It has a molecular formula of C10H23NO5 and a molecular weight of 237.3 . It is soluble in water, DMSO, DMF, and DCM .

Scientific Research Applications

Mass Spectrometry in Analytical Chemistry

Amino alcohols, including derivatives like Amino-PEG5-alcohol, have been studied using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This method aims to determine the accurate mass of their protonated molecule ions, with polyethylene glycol (PEG) used as an internal reference. Such techniques are crucial in analytical chemistry for accurate mass determination (Geng et al., 2010).

Bioconjugation Chemistry

In the field of bioconjugation, a heterobifunctional PEG derivative possessing both “click” and electrophilic functionalities was created using a dibenzyl-protected amine functional initiator. This facilitated the preparation of high-purity amino-PEG-alcohol by the polymerization of ethylene oxide. Such developments are significant for versatile bioconjugation chemistry, enabling selective performance of activated ester chemistry and “click” chemistry (Cardoen et al., 2012).

Drug Delivery Systems

This compound has applications in drug delivery systems, as demonstrated in the synthesis of a poly(ethylene glycol) (PEG) conjugate of 10-amino-7-ethyl camptothecin, a potent antitumor analogue. This synthesis involved successful chemoselective N-acylation, indicating the potential of such conjugates in therapeutic applications (Guiotto et al., 2004).

PEGylated Dendrimers in Biomedical Applications

The development of PEGylated polyester dendrimers with core functionalities for biological applications, such as drug delivery and in vivo imaging, is a notable application. These dendrimers are designed to carry multiple functional groups for various applications while being water-soluble, highlighting the versatility of this compound in biomedical research (Guillaudeu et al., 2008).

Peptide and Protein PEGylation

This compound is instrumental in the PEGylation of peptides and proteins, a process that involves the covalent attachment of PEG to these macromolecules. This PEGylation process is employed for various pharmaceutical and biotechnical applications, such as shielding antigenic and immunogenic epitopes and altering biodistribution (Roberts et al., 2002).

Mechanism of Action

Target of Action

Amino-PEG5-alcohol is a PEG derivative containing an amino group and a hydroxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the formation of bonds with the amino group of this compound .

Mode of Action

The mode of action of this compound involves its interaction with its primary targets. The amino group of this compound readily reacts with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . This interaction results in the formation of new bonds, leading to the creation of new compounds or the modification of existing ones .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its solubility and reactivity. This compound is an aqueous soluble PEG linker , which suggests that it can be readily distributed in aqueous environments in the body. Its reactivity with carboxylic acids, activated NHS esters, and carbonyls indicates that it can readily participate in biochemical reactions . .

Result of Action

The result of this compound’s action is the formation of new compounds or the modification of existing ones through its reaction with carboxylic acids, activated NHS esters, and carbonyls . This can lead to changes at the molecular and cellular levels, potentially influencing various biochemical processes.

Action Environment

The action environment of this compound is likely to be aqueous, given its solubility . Environmental factors such as pH, temperature, and the presence of other compounds could influence its action, efficacy, and stability.

Future Directions

Amino-PEG5-alcohol is a reagent grade compound used for research purposes . Its hydrophilic PEG spacer and reactive groups make it a versatile compound for various applications, including drug delivery .

Biochemical Analysis

Biochemical Properties

Amino-PEG5-alcohol plays a significant role in biochemical reactions due to its reactive functional groups. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), while the hydroxyl group allows for further derivatization or replacement with other reactive functional groups . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For example, it can be used to modify proteins and peptides, enhancing their solubility and stability in aqueous environments .

Cellular Effects

This compound influences various cellular processes by modifying the properties of biomolecules it interacts with. It can enhance the solubility and stability of proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . By increasing the solubility of proteins, this compound can reduce protein aggregation, which is crucial for maintaining proper cellular function . Additionally, its ability to form stable conjugates with biomolecules can impact cellular processes such as protein trafficking and localization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its reactive amino and hydroxyl groups. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, while the hydroxyl group allows for further chemical modifications . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function. For instance, the conjugation of this compound to proteins can enhance their solubility and stability, thereby influencing their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In in vitro and in vivo studies, this compound has been shown to maintain its stability and functionality over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, it can enhance the solubility and stability of proteins without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, such as alterations in cellular metabolism and gene expression . Threshold effects have been observed in studies, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The amino group can participate in transamination reactions, while the hydroxyl group can undergo oxidation or conjugation reactions . These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells . For example, the presence of this compound can alter the levels of amino acids and other small molecules involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its hydrophilic nature allows it to diffuse easily through aqueous environments, facilitating its distribution to various cellular compartments . The compound can also interact with specific transporters that mediate its uptake and localization within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, the presence of an amino group can facilitate its localization to the endoplasmic reticulum or other organelles involved in protein synthesis and modification . Additionally, the hydroxyl group can undergo modifications that direct the compound to specific subcellular locations .

Properties

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOUHEFHTMMUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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